molecular formula C12H12ClN3 B13886487 1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B13886487
M. Wt: 233.69 g/mol
InChI Key: GNWKZMGKZGSODZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorophenyl group attached to the pyrazole ring. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable pyridine derivative in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Molecular docking studies and other computational methods can provide insights into the binding interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a similar fused ring system.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with similar structural features and biological activities.

Uniqueness

1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-12-5-6-14-7-9(12)8-15-16/h1-4,8,14H,5-7H2

InChI Key

GNWKZMGKZGSODZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(N=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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